REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[Br:11][C:12]1[CH:13]=[C:14]2[CH:20]=[CH:19][NH:18][C:15]2=[N:16][CH:17]=1.C[C:22](O)=[O:23]>O>[Br:11][C:12]1[CH:13]=[C:14]2[C:20]([CH:22]=[O:23])=[CH:19][NH:18][C:15]2=[N:16][CH:17]=1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 379 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |